molecular formula C14H10N4S2 B2420000 2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetonitrile CAS No. 946228-54-2

2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetonitrile

Cat. No. B2420000
CAS RN: 946228-54-2
M. Wt: 298.38
InChI Key: ZWAMEYNEIUHTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Antisecretory Activity

  • Study 1 : Research by Yamada et al. (1981) explored the synthesis and antisecretory activity of pyridazine derivatives, focusing on compounds related to 2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetonitrile. This study aimed to develop more potent and less toxic drugs with long-lasting effects, investigating the structure-activity relationships of these compounds (Yamada et al., 1981).

Antimicrobial Applications

  • Study 2 : Habib et al. (2007) reported on the synthesis and antimicrobial evaluation of thiazolo[4,5-d]pyrimidine derivatives. This study highlighted the antimicrobial properties of these compounds, some of which showed activity against C. albicans, E. coli, and P. aeruginosa (Habib et al., 2007).

Synthesis and Anticancer Potential

  • Study 3 : Flefel et al. (2018) conducted a study on the synthesis of novel pyridine and fused pyridine derivatives, including those similar to this compound, evaluating their potential as anticancer agents. The study involved molecular docking screenings and found moderate to good binding energies of the ligands on the target protein (Flefel et al., 2018).

Antioxidant Properties

  • Study 4 : Shakir et al. (2017) synthesized and evaluated the antioxidant ability of new derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazin. The study revealed significant antioxidant ability in some compounds, with potential applications in health and medicine (Shakir et al., 2017).

Antifungal Applications

  • Study 5 : Shelke et al. (2014) explored the synthesis of 1,3,4-oxadiazole derivatives with potential as antifungal agents. The study focused on the structural and pharmacological properties of these compounds, demonstrating their effectiveness against various fungal species (Shelke et al., 2014).

properties

IUPAC Name

2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S2/c1-9-16-12-13(20-9)11(10-5-3-2-4-6-10)17-18-14(12)19-8-7-15/h2-6H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAMEYNEIUHTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN=C2SCC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.